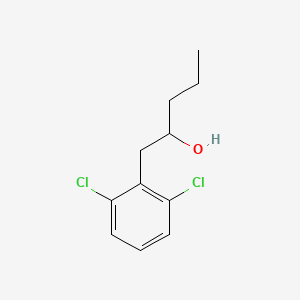
3-(2,2-Dimethylpropanoyl)oxan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethylpropanoyl)oxan-4-one is an organic compound with the molecular formula C10H16O3 It is characterized by a six-membered oxane ring substituted with a 2,2-dimethylpropanoyl group at the third position and a ketone group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropanoyl)oxan-4-one typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst. For instance, 1,5-pentanediol can be cyclized using sulfuric acid to form the oxane ring.
Introduction of the 2,2-Dimethylpropanoyl Group: The 2,2-dimethylpropanoyl group can be introduced via a Friedel-Crafts acylation reaction. This involves reacting the oxane ring with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation to Form the Ketone: The final step involves the oxidation of the hydroxyl group at the fourth position of the oxane ring to form the ketone. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The ketone group in 3-(2,2-Dimethylpropanoyl)oxan-4-one can undergo further oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the ketone group. Common nucleophiles include amines and hydrazines, leading to the formation of imines and hydrazones, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, hydrazines, in the presence of acid or base catalysts.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Imines, hydrazones.
科学的研究の応用
3-(2,2-Dimethylpropanoyl)oxan-4-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block.
Medicinal Chemistry: The compound’s structure can be modified to develop potential pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial properties.
Material Science: It can be used in the development of novel materials, including polymers and resins, due to its reactive functional groups.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and metabolic pathways involving ketones and oxane rings.
作用機序
The mechanism of action of 3-(2,2-Dimethylpropanoyl)oxan-4-one depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with enzymes or receptors. The ketone group can form hydrogen bonds with active site residues, while the oxane ring may enhance binding affinity through hydrophobic interactions. The 2,2-dimethylpropanoyl group can influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
類似化合物との比較
Similar Compounds
3-(2,2-Dimethylpropanoyl)tetrahydrofuran-4-one: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
3-(2,2-Dimethylpropanoyl)cyclohexanone: Contains a cyclohexane ring instead of an oxane ring.
3-(2,2-Dimethylpropanoyl)pyran-4-one: Features a pyran ring instead of an oxane ring.
Uniqueness
3-(2,2-Dimethylpropanoyl)oxan-4-one is unique due to the presence of both the oxane ring and the 2,2-dimethylpropanoyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, which are not observed in its analogs. The oxane ring provides a rigid framework, while the 2,2-dimethylpropanoyl group enhances lipophilicity and steric hindrance, influencing the compound’s overall behavior in chemical and biological systems.
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
3-(2,2-dimethylpropanoyl)oxan-4-one |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)9(12)7-6-13-5-4-8(7)11/h7H,4-6H2,1-3H3 |
InChIキー |
OVNARHOKFXPDNC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C1COCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13082270.png)
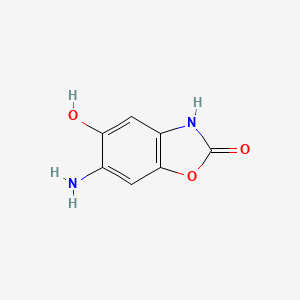



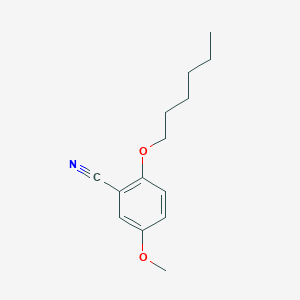

amine](/img/structure/B13082294.png)
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13082297.png)
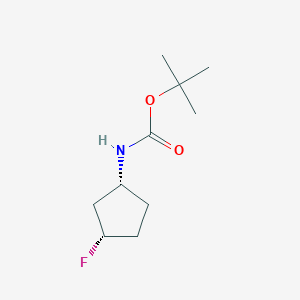
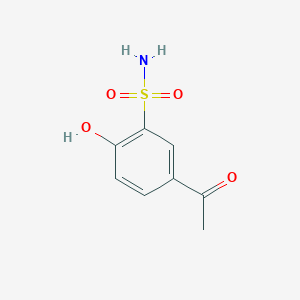
![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)
